Product packaging for BDA-366(Cat. No.:CAS No. 1821496-27-8)

BDA-366

Cat. No.: B1192270
CAS No.: 1821496-27-8
M. Wt: 423.513
InChI Key: JYOOEVFJWLBLKF-HOTGVXAUSA-N
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Description

Overview of Apoptosis and the BCL-2 Protein Family in Cellular Homeostasis

Apoptosis is a conserved, genetically controlled process for eliminating damaged, superfluous, or harmful cells to maintain tissue homeostasis. nih.govfrontiersin.org This cellular self-destruction is mediated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. nih.govfrontiersin.org The BCL-2 family of proteins are the principal regulators of the intrinsic pathway, acting as a central control point that determines a cell's fate. nih.govwikipedia.org This family includes both anti-apoptotic (pro-survival) members, such as BCL-2, BCL-XL, MCL-1, BCL-W, and BFL1/A1, and pro-apoptotic members. nih.gov The pro-apoptotic group is further divided into the "effectors" (e.g., BAX and BAK) and the "BH3-only" proteins (e.g., BIM, BID, and BAD), which act as sensors of cellular stress. nih.govfrontiersin.org The balance and interactions between these opposing factions govern the integrity of the outer mitochondrial membrane, a key step in the commitment to apoptosis. wikipedia.org

Anti-apoptotic BCL-2 proteins are essential for cell survival. nih.gov Their primary function is to prevent the activation of the effector pro-apoptotic proteins, BAX and BAK. aacrjournals.org They achieve this by sequestering the BH3-only activator proteins, which are necessary to trigger BAX/BAK activation and subsequent oligomerization. aacrjournals.org This action preserves the mitochondrial outer membrane integrity, preventing the release of apoptogenic factors like cytochrome c into the cytosol, which would otherwise initiate the caspase cascade leading to cell death. wikipedia.org

In many human pathologies, particularly cancer, the expression of anti-apoptotic BCL-2 proteins is deregulated. mdpi.com The founding member, BCL-2, was first identified due to its involvement in a chromosomal translocation t(14;18) found in follicular lymphomas, which leads to its overexpression. researchgate.netnih.gov Elevated levels of these pro-survival proteins allow cancer cells to evade apoptosis, contributing to tumor development, progression, and resistance to conventional cytotoxic therapies. frontiersin.orgnih.gov This dependency of cancer cells on anti-apoptotic BCL-2 proteins for their survival is known as "BCL-2 addiction". nih.gov

The members of the BCL-2 family are characterized by the presence of one or more of four conserved regions known as BCL-2 homology (BH) domains: BH1, BH2, BH3, and BH4. frontiersin.orgovid.com These domains are crucial for the function and interaction of these proteins. nih.govumn.edu

BH1, BH2, and BH3 Domains: These three domains form an elongated hydrophobic cleft on the surface of anti-apoptotic proteins. wikipedia.orgovid.com This groove serves as the binding site for the amphipathic α-helical BH3 domain of pro-apoptotic proteins (both BH3-only and effector proteins). ovid.comnih.gov This interaction is central to the regulation of apoptosis, as the sequestration of pro-apoptotic members by anti-apoptotic proteins occurs through this binding cleft. aacrjournals.org The BH3 domain, in particular, is considered a potent "death domain" and is essential for the killing activity of pro-apoptotic proteins. nih.govumn.edu

BH4 Domain: The BH4 domain is a characteristic feature of the anti-apoptotic BCL-2 family members and is essential for their full pro-survival function. frontiersin.orgovid.com Deletion of the BH4 domain can abrogate the anti-apoptotic capacity of BCL-2, sometimes even converting it into a pro-apoptotic molecule. frontiersin.org Beyond its role in apoptosis, the BH4 domain also mediates interactions with proteins outside the BCL-2 family, implicating it in other cellular processes like autophagy and calcium signaling. frontiersin.orgmdpi.com

Emergence of BDA-366 as a Novel Modulator of BCL-2 Function

The critical role of BCL-2 proteins in cancer cell survival has made them an attractive target for therapeutic intervention. nih.govresearchgate.net Research has led to the development of various inhibitors, with the small molecule this compound representing a recent and mechanistically distinct addition to this class of agents.

The discovery that the hydrophobic groove formed by the BH1-3 domains was the key site for protein-protein interaction spurred the development of small molecules designed to mimic the action of the BH3 domain of pro-apoptotic proteins. portlandpress.comashpublications.org These drugs, known as "BH3 mimetics," function by occupying this groove in anti-apoptotic proteins, thereby preventing them from sequestering pro-apoptotic partners. ashpublications.org This frees up activator BH3-only proteins and/or effector proteins like BAX and BAK to initiate apoptosis. nih.govyoutube.com

Early BH3 mimetics, such as ABT-737 and its orally available successor Navitoclax (B1683852) (ABT-263), were potent but targeted multiple anti-apoptotic proteins, including BCL-2, BCL-XL, and BCL-w. nih.gov While effective, this broad specificity led to toxicities. This drove the development of more selective inhibitors. Venetoclax (B612062) (ABT-199) was a major breakthrough, as a highly selective inhibitor of BCL-2. nih.govashpublications.org It has shown significant clinical success, particularly in hematological malignancies like chronic lymphocytic leukemia (CLL), validating BCL-2 as a therapeutic target. nih.govnih.gov

This compound represents a departure from the established BH3-mimetic strategy. Instead of targeting the BH3-binding groove, this compound was identified as a small-molecule antagonist of the BCL-2 BH4 domain. nih.govapexbt.com This novel mechanism does not simply block the anti-apoptotic function of BCL-2 but is proposed to convert it from a pro-survival to a pro-apoptotic protein. nih.govashpublications.org

Research indicates that this compound binds directly and selectively to the BCL-2 protein with high affinity. apexbt.comselleckchem.com This binding to the BH4 domain induces a conformational change in the BCL-2 molecule, which exposes its otherwise hidden BH3 domain. apexbt.comashpublications.org This newly exposed BH3 domain then allows BCL-2 to act like a pro-apoptotic BH3-only protein, leading to the activation of BAX and the subsequent initiation of the mitochondrial apoptosis pathway. apexbt.comashpublications.org this compound has demonstrated selectivity for BCL-2, with studies showing it did not bind to other anti-apoptotic family members like BCL-XL or MCL-1. selleckchem.com This unique mode of action has been shown to induce robust apoptosis in various cancer models, including non-small cell lung cancer and multiple myeloma cell lines. nih.govapexbt.com

Research Findings on this compound

FindingDescriptionReported inCitation
Binding Affinity (Ki)This compound binds directly to BCL-2 with high affinity.Ki = 3.3 ± 0.73 nM apexbt.comselleckchem.com
Target DomainIdentified as a small-molecule antagonist of the BCL-2 BH4 domain.BH4 Domain nih.govapexbt.com
Mechanism of ActionInduces a conformational change in BCL-2, exposing the pro-apoptotic BH3 domain. This converts BCL-2 from an anti-apoptotic to a pro-apoptotic molecule.Allosteric modulation nih.govapexbt.comashpublications.orgashpublications.org
Apoptotic PathwayInduces apoptosis in a BAX-dependent manner, leading to loss of mitochondrial membrane potential and caspase-3 cleavage.Mitochondrial (Intrinsic) Pathway apexbt.comashpublications.org
Cellular EffectsInduces robust apoptosis in various cancer cell lines, including multiple myeloma (MM) and non-small cell lung cancer (NSCLC).Effective in RPMI8226, U266, H460 cells nih.govapexbt.comashpublications.org
SelectivityStudies indicate this compound is selective for BCL-2 and does not bind to other BCL-2 family members like BCL-XL, MCL-1, or BFL-1/A1.BCL-2 specific selleckchem.com

Properties

CAS No.

1821496-27-8

Molecular Formula

C24H29N3O4

Molecular Weight

423.513

IUPAC Name

1-(((S)-3-(diethylamino)-2-hydroxypropyl)amino)-4-((((S)-oxiran-2-yl)methyl)amino)anthracene-9,10-dione

InChI

InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1

InChI Key

JYOOEVFJWLBLKF-HOTGVXAUSA-N

SMILES

CCN(CC)C[C@@H](O)CNC1=CC=C(NC[C@@H]2OC2)C3=C1C(C4=C(C3=O)C=CC=C4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDA-366;  BDA 366;  BDA366.

Origin of Product

United States

Molecular Interactions and Biophysical Characterization of Bda 366

Binding Specificity and Affinity of BDA-366 with BCL-2

This compound exhibits a highly specific and high-affinity interaction with BCL-2, distinguishing it from other BCL-2 family inhibitors that typically target the BH3 domain.

Selective Interaction with the BCL-2 BH4 Domain

This compound is a small-molecule antagonist designed to selectively target the BCL-2 homology 4 (BH4) domain of the BCL-2 protein. selleckchem.commedchemexpress.comnih.govnih.govoup.comcaymanchem.combiocompare.comchemicalbook.com Studies confirm its direct binding to purified BCL-2 protein with high affinity. selleckchem.commedchemexpress.comnih.govnih.govchemicalbook.com The inhibitory constant (Kᵢ) for this compound binding to BCL-2 has been determined to be 3.3 ± 0.73 nM. selleckchem.commedchemexpress.comnih.govnih.govcaymanchem.combiocompare.comchemicalbook.com Further evidence of this selectivity comes from experiments demonstrating that the deletion of the BH4 domain in BCL-2 (ΔBH4 BCL-2) abrogates this compound binding, even at concentrations up to 0.5 µM. In contrast, deletions of other BCL-2 homology domains (BH1, BH2, or BH3) have negligible impact on this compound binding, underscoring its specific interaction with the BH4 domain. nih.govnih.gov

Table 1: Binding Affinity of this compound to BCL-2 and its Mutants

Protein ConstructBinding Affinity (Kᵢ)Reference
BCL-23.3 ± 0.73 nM selleckchem.commedchemexpress.comnih.govnih.govcaymanchem.combiocompare.comchemicalbook.com
ΔBH1 BCL-212.4 nM cvmh.fr
ΔBH2 BCL-27.6 nM cvmh.fr
ΔBH3 BCL-223.4 nM cvmh.fr
ΔBH4 BCL-2>500 nM cvmh.fr

Comparative Analysis of this compound Binding to Other BCL-2 Family Members (e.g., BCL-xL, MCL-1, BFL-1/A1)

This compound exhibits remarkable specificity for BCL-2 and does not bind to other anti-apoptotic BCL-2 family members. This includes BCL-xL, MCL-1, and BFL-1/A1, indicating its highly selective nature within the BCL-2 protein family. selleckchem.commedchemexpress.comnih.govnih.govoup.comcaymanchem.combiocompare.com

Table 2: Comparative Binding of this compound to BCL-2 Family Proteins

Protein TargetBinding (Kᵢ)Reference
BCL-23.3 nM selleckchem.commedchemexpress.comnih.govnih.govcaymanchem.combiocompare.comchemicalbook.com
BCL-xL>500 nM nih.govcaymanchem.combiocompare.comcvmh.fr
MCL-1>500 nM nih.govcaymanchem.combiocompare.comcvmh.fr
BFL-1/A1>500 nM nih.govcaymanchem.combiocompare.comcvmh.fr

Allosteric Modulation of BCL-2 Conformation by this compound

Beyond its selective binding, this compound is notable for its ability to allosterically modulate the conformation of BCL-2, leading to a functional conversion of the protein.

Induction of BCL-2 Conformational Change and BH3 Domain Exposure

The binding of this compound to the BCL-2 BH4 domain triggers a significant conformational change within the BCL-2 molecule. selleckchem.commedchemexpress.comnih.govnih.govoup.comchemicalbook.comtandfonline.comnih.govresearchgate.netnih.govaacrjournals.orgnih.gov This allosteric modulation is crucial, as it converts BCL-2 from its typical anti-apoptotic, survival-promoting function into a pro-apoptotic "death protein." selleckchem.commedchemexpress.comnih.govnih.govoup.comchemicalbook.comtandfonline.comnih.govaacrjournals.orgnih.gov A key outcome of this conformational shift is the exposure of the BCL-2 BH3 domain. nih.govnih.govoup.comchemicalbook.comtandfonline.comnih.govresearchgate.netnih.govaacrjournals.orgnih.gov This exposure subsequently enables pro-apoptotic BH3-only proteins to interact with and activate effector proteins like BAX, thereby initiating the apoptotic cascade. nih.govtandfonline.comaacrjournals.org

Mechanistic Insights from Molecular Dynamics Simulations

Accelerated molecular dynamics (aMD) simulations have provided detailed insights into the molecular mechanisms underlying this compound's ability to induce this functional conversion in BCL-2. tandfonline.comnih.govbiorxiv.orgresearcher.life These simulations reveal that this compound binding orchestrates a series of significant conformational changes, particularly impacting the α3 helix of BCL-2. tandfonline.comnih.govbiorxiv.org This rearrangement effectively blocks the hydrophobic binding site (HBS) within the BH3 domain, preventing its interaction with BH3-only proteins. tandfonline.comnih.gov

Molecular dynamics simulations have pinpointed specific residues within the BCL-2 BH4 domain that are essential for stabilizing this compound binding and facilitating the subsequent conformational changes. tandfonline.comnih.govbiorxiv.orgresearcher.liferesearchgate.net Notably, Pro127 and Trp30 in the BH4 domain undergo rotation to form crucial π-π interactions with the aromatic ring of this compound. tandfonline.comnih.govbiorxiv.orgresearcher.liferesearchgate.net These interactions are fundamental for the stable binding of this compound within the pocket and for initiating the cascade of conformational alterations that convert BCL-2 into a pro-apoptotic state. tandfonline.comnih.govbiorxiv.orgresearchgate.net Additionally, other hydrophobic residues such as Met16, Ile19, Leu23, Tyr28, Val36, Val121, Met125, Leu128, and Val129 contribute to the binding pocket's interactions with this compound. researchgate.net

Cellular Mechanisms of Apoptosis Induction by Bda 366

Re-evaluation and Alternative Mechanisms of BDA-366 Action

Regulation of Pro-Survival Protein Levels

Downregulation of MCL-1 Protein Levels

A significant cellular mechanism through which this compound exerts its pro-apoptotic effects is the downregulation of Myeloid Cell Leukemia-1 (MCL-1) protein levels. Studies have consistently shown that treatment with this compound leads to a substantial reduction in MCL-1 protein expression nih.govresearchgate.netnih.govnih.govresearchgate.net. This effect is notably observed at concentrations that also inhibit phospho-AKT, suggesting a link to the PI3K/AKT pathway nih.gov. The PI3K/AKT pathway is known to regulate MCL-1 levels by influencing its translation via mTOR signaling and its degradation via GSK3 nih.gov. By decreasing MCL-1, this compound diminishes a crucial anti-apoptotic defense mechanism, thereby sensitizing cancer cells to apoptosis.

Dephosphorylation of BCL-2 (e.g., at Ser70)

This compound also impacts the phosphorylation status of the anti-apoptotic protein Bcl-2, specifically inhibiting its phosphorylation at Serine 70 (Ser70) nih.govresearchgate.netnih.govnih.govresearchgate.netoncotarget.comresearchgate.netnih.gov. This dephosphorylation has been observed under both basal conditions and following stimuli such as anti-IgM nih.gov. The phosphorylation of Bcl-2 at Ser70 is known to enhance its anti-apoptotic activity by stabilizing interactions with pro-apoptotic proteins like Bim and Bax researchgate.net. Therefore, the reduction in Bcl-2 Ser70 phosphorylation by this compound is proposed to contribute to its pro-apoptotic effects by reducing Bcl-2's capacity to inhibit apoptosis nih.govnih.govoncotarget.com.

Activation of BAX/BAK-Dependent Apoptosis

The induction of apoptosis by this compound is critically dependent on the activation of the pro-apoptotic BAX and BAK proteins, which are central mediators of the mitochondrial apoptotic pathway nih.govnih.govnih.govresearchgate.net.

BAX Activation in Intact Cells

This compound consistently induces BAX activation in intact cells nih.govaacrjournals.orgashpublications.orgnih.govnih.govresearchgate.netcvmh.frmedchemexpress.com. This activation is evidenced by the conformational change of BAX, which can be detected using specific antibodies like the anti-Bax 6A7 antibody nih.govresearchgate.net. While this compound triggers BAX activation within the cellular context, in vitro cell-free assays, such as Bax-mediated liposome (B1194612) permeabilization assays, have indicated that this compound does not directly activate BAX nih.govnih.gov. This suggests that this compound's effect on BAX activation is indirect, likely mediated by upstream cellular signaling events influenced by the compound. The resistance of BAX/BAK double knockout cells to this compound further underscores the essential role of these proteins in this compound-induced cell death nih.govnih.govresearchgate.net.

Caspase-Dependent Cell Death Pathways

The apoptotic cell death induced by this compound is characterized by its dependence on caspases, a family of cysteine proteases crucial for the execution phase of apoptosis nih.govaacrjournals.orgashpublications.orgmedchemexpress.comkuleuven.be. Research has shown that this compound treatment leads to the cleavage and activation of effector caspases, such as caspase-3 ashpublications.org. This activation signifies the commitment to programmed cell death, where caspases dismantle the cell in a controlled manner.

Cytochrome c Release

A hallmark event in the intrinsic (mitochondrial) pathway of apoptosis is the release of cytochrome c from the mitochondria into the cytosol, a process that precedes caspase activation aacrjournals.org. This compound has been shown to induce cytochrome c release aacrjournals.orgselleckchem.commedchemexpress.comselleck.co.jpthermofisher.cnkuleuven.bechemicalbook.com. This release is a critical step that allows cytochrome c to bind to Apaf-1, leading to the formation of the apoptosome and subsequent activation of initiator caspase-9 and effector caspases kuleuven.be.

Calcium (Ca2+) Release Dynamics

The influence of this compound on intracellular calcium (Ca2+) dynamics presents a nuanced picture in the context of apoptosis induction. Several studies report that this compound induces Ca2+ release, primarily through the inhibition of the interaction between Bcl-2 and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) selleckchem.comoncotarget.comnih.govnih.govkuleuven.bechemicalbook.comnih.gov. This disruption of the Bcl-2/IP3R complex is proposed to lead to elevated cytosolic Ca2+ levels, which can trigger pro-apoptotic signaling pathways selleckchem.comnih.gov.

However, it is important to note that some research indicates that this compound did not provoke a cytosolic calcium response in certain cell types, specifically diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL) primary cells nih.gov. Despite this, other findings suggest that this compound's ability to impair IP3R/Bcl-2 complex formation and raise cytosolic Ca2+ levels may contribute to its cell death-inducing properties, although further work is needed to fully delineate the contribution of Ca2+ signaling to this compound-induced apoptosis in all cancer cell contexts nih.gov.

Table 1: Key Binding Affinities and Half-Maximal Inhibitory Concentrations of this compound

Target/Cell LineAssay TypeValue (Ki/IC50/ED50)Reference
Bcl-2Ki3.3 nM selleckchem.comcvmh.frmedchemexpress.comchemicalbook.commedchemexpress.com
Bcl-xLKi>500 nM selleckchem.comcvmh.fr
Mcl-1Ki>500 nM selleckchem.comcvmh.fr
A1/Bfl-1Ki>500 nM selleckchem.comcvmh.fr
NSCLC/SCLC cellsIC500.2-1.73 µM cvmh.fr
MCL cells (72h)ED509.3-240 nM ashpublications.org
MCL cells (72h)IC505-30 nM ashpublications.org

Table 2: Apoptosis Induction by this compound in Multiple Myeloma Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (h)Apoptotic EffectReference
RPMI82260.1, 0.25, 0.548Robust apoptosis selleckchem.com
U2660.1, 0.25, 0.548Robust apoptosis selleckchem.com

Preclinical Efficacy Studies of Bda 366 in in Vitro and in Vivo Models

Effects of BDA-366 on Cancer Cell Viability and Apoptosis Induction

This compound has shown significant efficacy in inducing cell death and apoptosis across a range of cancer cell lines and primary patient samples, highlighting its broad potential as an anti-cancer agent.

Multiple Myeloma (MM) Cell Lines and Primary Cells

This compound demonstrates robust apoptotic activity in both human multiple myeloma (MM) cell lines and primary MM cells obtained from patients. medchemexpress.comselleckchem.combocsci.com Studies have shown that this compound induces apoptosis in a dose-dependent manner. For instance, treatment with 0.5 µM this compound for 48 hours resulted in substantial apoptosis rates in established MM cell lines. medchemexpress.com

Table 1: Apoptosis Induction by this compound in Multiple Myeloma Cell Lines

Cell LineThis compound Concentration (µM)Apoptosis (%) (48 hours)Source
RPMI82260.584.2 medchemexpress.com
U2660.560.6 medchemexpress.com

This compound also effectively induced apoptosis in primary myeloma cells from untreated or relapsed/refractory patients, with varying genetic backgrounds. medchemexpress.comselleckchem.combocsci.com Furthermore, this compound treatment was observed to induce a conformational change in Bcl-2, leading to the exposure of its BH3 domain in primary myeloma cells. medchemexpress.com

Lung Cancer Cell Lines (e.g., NSCLC, SCLC)

This compound exhibits cytotoxicity against a panel of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines. bocsci.comapexbt.com The sensitivity of these cell lines to this compound was positively correlated with their endogenous Bcl-2 expression levels, with lines expressing higher levels of Bcl-2 showing greater sensitivity. nih.gov

Table 2: Cytotoxicity of this compound in Lung Cancer Cell Lines

Cell Line TypeIC50 Range (µM)Source
NSCLC0.2 - 1.73 apexbt.com
SCLC0.2 - 1.73 apexbt.com

In addition to apoptosis, this compound has been reported to induce autophagic cell death in lung cancer cell lines. nih.gov

Chronic Lymphocytic Leukemia (CLL) Cells

This compound induces apoptotic cell death in both primary chronic lymphocytic leukemia (CLL) cells and CLL cell lines. medchemexpress.comnih.gov It demonstrated selective toxicity, being significantly more toxic against CLL cells than against normal peripheral blood mononuclear cells (PBMCs).

Table 3: Sensitivity of CLL Cells to this compound

Cell TypeLD50 (µM) (48 hours)Source
Primary CLL Cells1.11 ± 0.46
Normal PBMCs2.03 ± 0.31

Mechanistically, in primary CLL cells, this compound was found to inhibit the activity of the PI3K/AKT pathway, leading to Bcl-2 dephosphorylation and reduced Mcl-1 protein levels. medchemexpress.comnih.gov

Diffuse Large B-cell Lymphoma (DLBCL) Cells

This compound has been shown to induce apoptotic death in diffuse large B-cell lymphoma (DLBCL) cell lines and primary DLBCL cells. medchemexpress.comnih.gov Studies indicate that this compound causes Bax activation in DLBCL cells, contributing to caspase-dependent cell death. nih.gov

Analysis of Cell Cycle Distribution Upon this compound Exposure

While this compound is well-documented for its ability to induce apoptosis across various cancer cell types, specific detailed research findings regarding its direct effects on cell cycle distribution or induction of cell cycle arrest were not explicitly available in the consulted scientific literature. The primary mechanism of action reported focuses on apoptosis induction and modulation of anti-apoptotic proteins.

Efficacy in Preclinical Xenograft Models of Malignancy

Beyond in vitro studies, this compound has demonstrated significant anti-tumor efficacy in various in vivo preclinical xenograft models, confirming its potential as a therapeutic agent.

In models of human Multiple Myeloma , the administration of this compound substantially suppressed the growth of human MM xenografts in NOD-scid/IL2Rγnull mice. medchemexpress.comselleckchem.combocsci.com Importantly, this anti-tumor effect was observed without significant cytotoxic effects on normal hematopoietic cells or adverse impacts on body weight, suggesting a favorable therapeutic index in these models. medchemexpress.comselleckchem.combocsci.com

For Lung Cancer , this compound effectively suppressed the growth of lung cancer xenografts derived from cell lines (e.g., H460 lung cancer mouse xenograft model) and patient-derived tumors. selleckchem.combocsci.comapexbt.com The compound induced apoptosis and potently inhibited tumor growth in a dose-dependent manner. selleckchem.combocsci.comapexbt.com Furthermore, this compound was found to potentiate the anti-tumor activity of RAD001 (Everolimus), an mTOR inhibitor, when used in combination, leading to significantly greater inhibition of lung cancer growth in vivo. selleckchem.combocsci.com This combined approach suggests a potential synergistic therapeutic strategy. This compound also induced tumoral caspase-3 activation in these xenograft models. apexbt.com

Investigation of Resistance Mechanisms and Combination Strategies with Bda 366

Intrinsic and Acquired Resistance to BDA-366

Understanding the mechanisms by which cancer cells develop resistance to therapeutic agents like this compound is crucial for improving treatment outcomes. Resistance to this compound can arise from intrinsic cellular characteristics or be acquired through adaptive processes.

Role of BCL-2 N-terminal Region Mutations in this compound Resistance

Mutations within the N-terminal region of Bcl-2, particularly in the BH4 domain, have been shown to confer selective resistance to this compound. For instance, a quadruple mutation of the Bcl-2 BH4 domain specifically resulted in resistance to this compound, while maintaining sensitivity to venetoclax (B612062), a different Bcl-2 inhibitor jetir.orgmims.comnih.gov. This finding highlights the critical role of the Bcl-2 N-terminal region in mediating this compound's activity nih.gov. Furthermore, a double point mutation at residues Ile14 and Val15 within the Bcl-2 BH4 domain has been observed to significantly impact Bcl-2 function, potentially contributing to altered sensitivity wikipedia.org.

Strategies to Overcome Resistance to Established Anti-Cancer Agents

This compound's unique mechanism of action offers potential as a strategy to overcome resistance to other anti-cancer agents, particularly those targeting the Bcl-2 family.

This compound in Venetoclax-Resistant Cancer Models

A notable characteristic of this compound is its activity in cancer models that have developed resistance to venetoclax (ABT-199), a widely used Bcl-2 selective inhibitor. CLL and diffuse large B-cell lymphoma (DLBCL) cells that were resistant to venetoclax showed sensitivity to this compound wikipedia.orgciteab.comwikipedia.orgnih.govciteab.comcenmed.com. In mantle cell lymphoma (MCL) cell lines, this compound effectively reduced cell viability in both parental and venetoclax-resistant variants citeab.comciteab.comcenmed.com.

However, some research indicates that acquired venetoclax resistance can lead to cross-resistance to this compound, particularly in DLBCL cells where upregulation of Bcl-XL contributes to venetoclax resistance mybiosource.comnih.gov. For example, Riva wild-type cells were approximately ten times more sensitive to this compound than venetoclax-resistant Riva VR cells nih.gov. Despite this, it has been observed that efficient cell killing in venetoclax-resistant cell lines can still be achieved with increased concentrations of this compound cenmed.com. Furthermore, this compound has shown the capacity to sensitize CLL and venetoclax-resistant DLBCL cell lines to venetoclax, with combination treatment leading to synergistic cell death in both wild-type and resistant cell lines wikipedia.orgmims.com.

Table 1: Sensitivity of Cancer Cell Lines to this compound

Cell Line TypeConditionLD50 / ED50 / SensitivityReference
MCL Cell Lines72-h ED509.3 to 240 nM wikipedia.org
MCL Cell Lines72-h IC505 to 30 nM wikipedia.org
BMK CellsWild-type0.031 ± 0.02 µM (31 nM) wikidata.org
BMK CellsBax/Bak DKO0.355 ± 0.272 µM (355 nM) wikidata.org
Riva CellsWild-type~10x more sensitive than Riva VR nih.gov
Riva CellsVenetoclax-Resistant (VR)~10x less sensitive than Riva WT nih.gov

Distinct Mode of Action Relative to BH3 Mimetics in Resistance Overcoming

This compound operates through a mechanism distinct from that of conventional BH3 mimetics, such as venetoclax (ABT-199) and navitoclax (B1683852) (ABT-263) jetir.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgfishersci.ptfishersci.camims.comciteab.comcenmed.comwikidata.org. BH3 mimetics primarily function by occupying the hydrophobic binding groove of anti-apoptotic Bcl-2 proteins, thereby disrupting their interaction with pro-apoptotic BH3-only proteins and BAX, and consequently promoting apoptosis jetir.orgwikipedia.orgfishersci.catocris.com. In contrast, this compound was initially posited to bind to the Bcl-2 BH4 domain, inducing a conformational shift that exposes the Bcl-2 BH3 domain and converts Bcl-2 into a pro-apoptotic molecule jetir.orgwikipedia.orgciteab.comwikipedia.orgguidetopharmacology.orgwikipedia.orgfishersci.ptfishersci.camybiosource.commims.com. This unique interaction allows this compound to be effective in certain cancers that exhibit resistance to BH3 mimetics wikipedia.orgciteab.comfishersci.ptciteab.comcenmed.com. However, some studies have questioned whether this compound is a direct, on-target Bcl-2 inhibitor, suggesting it might induce cell death independently of Bcl-2 or involve other pathways like PI3K/AKT inhibition and MCL1 degradation wikipedia.orgnih.govnih.govwikidata.org. This nuanced understanding of its mechanism underscores its potential to circumvent resistance pathways that affect traditional BH3 mimetics.

Table 2: this compound Binding Affinity to Bcl-2 Family Proteins

Protein TargetBinding Affinity (Ki)SpecificityReference
Bcl-23.3 ± 0.73 nMSelective jetir.orgmims.com
ΔBH4 Bcl-2No bindingSelective mims.com
Bcl-XLNo bindingSelective jetir.orgwikipedia.orgfishersci.pt
Mcl-1No bindingSelective jetir.orgwikipedia.orgfishersci.pt
Bfl-1/A1No bindingSelective jetir.orgwikipedia.orgfishersci.pt

Synergistic Anti-Cancer Activity with Other Agents

This compound has demonstrated synergistic anti-cancer activity when combined with other therapeutic agents, offering potential for enhanced efficacy and overcoming resistance.

One notable synergy is observed with RAD001 (everolimus), an mTOR inhibitor. The combination of this compound and RAD001 has shown strong synergistic activity against lung cancer both in vitro and in vivo jetir.orgwikipedia.orgmims.com. This synergy is particularly relevant as mTOR inhibition can lead to the upregulation of Bcl-2, suggesting that co-targeting Bcl-2 and mTOR pathways could be a more effective strategy for lung cancer treatment jetir.orgwikipedia.org.

Furthermore, this compound has been found to synergize with venetoclax in inducing apoptosis in venetoclax-sensitive MCL cell lines wikipedia.org. This indicates that even in venetoclax-sensitive contexts, this compound can augment the apoptotic response. The combination of a submaximal concentration of this compound with venetoclax consistently induced synergistic cell death in both wild-type and venetoclax-resistant cell lines wikipedia.org. In contrast, the combination effects of this compound with conventional chemotherapeutic agents like doxorubicin (B1662922) or cytarabine (B982) (AraC) were observed to be additive wikipedia.org.

Table 3: Synergistic Activity of this compound with Other Anti-Cancer Agents

Combination PartnerCancer ModelCombination Index (aCI) / EffectReference
RAD001 (Everolimus)Lung CancerStrong Synergistic Activity jetir.orgwikipedia.orgmims.com
VenetoclaxMCL (Z-138)0.25 (Synergistic) wikipedia.org
VenetoclaxMCL (MINO)0.14 (Synergistic) wikipedia.org
DoxorubicinMCL~1.0 (Additive) wikipedia.org
Cytarabine (AraC)MCL~1.0 (Additive) wikipedia.org

Combination with mTOR Inhibitors (e.g., RAD001)

The therapeutic potential of this compound has been significantly enhanced when investigated in combination with mTOR inhibitors, such as RAD001 (Everolimus). This combination has shown strong synergistic activity against lung cancer both in vitro and in vivo. ebi.ac.ukchemicalbook.com The rationale for this combinatorial approach stems from observations that mTOR inhibition can upregulate Bcl2 expression in lung cancer cells and tumor tissues, thereby increasing their susceptibility to Bcl2-targeting agents like this compound. ebi.ac.ukchemicalbook.com

Detailed Research Findings:

In Vitro Synergy: Studies utilizing the sulforhodamine B (SRB) assay in H460 lung cancer cells demonstrated that while this compound (100 nM) or RAD001 (1 nM) alone partially inhibited cell growth, their combination resulted in significantly greater growth inhibition. The calculated combination index (CI) value for this treatment was 0.278, indicating a strong synergistic effect in inhibiting lung cancer cell proliferation. nih.gov

In Vivo Efficacy: In mouse models bearing H460 lung cancer xenografts, the combined administration of this compound (15 mg/kg/day) and RAD001 (1 mg/kg/day) exhibited superior efficacy in suppressing tumor growth compared to either agent administered individually. This combination led to sustained tumor repression in vivo. chemicalbook.comnih.gov

Table 1: Synergistic Growth Inhibition of Lung Cancer Cells by this compound and RAD001 (H460 Cells)

Treatment GroupGrowth Inhibition (%)Combination Index (CI)
This compound (100 nM)Partial InhibitionN/A
RAD001 (1 nM)Partial InhibitionN/A
This compound + RAD001Significantly Greater0.278 (Strong Synergy)

Data derived from in vitro SRB assay in H460 lung cancer cells. nih.gov

Combination with Other BCL-2 Pathway Modulators

The interaction of this compound with other modulators of the Bcl2 pathway, particularly BH3 mimetics like Venetoclax, presents a complex yet promising area of research. While both this compound and Venetoclax target Bcl2, their mechanisms are distinct: Venetoclax primarily blocks the Bcl2 binding groove, preventing its interaction with pro-apoptotic proteins, whereas this compound directly targets the BH4 domain to induce a conformational change that converts Bcl2 into a pro-apoptotic entity. nih.govnih.gov

Some research suggests that this compound could potentially be used in combination with Venetoclax to enhance therapeutic efficacy, especially in scenarios where MCL1 overexpression or Bcl2 Ser70 phosphorylation contributes to Venetoclax resistance. nih.gov However, other studies have reported conflicting findings regarding cross-resistance. For instance, acquired Venetoclax resistance in diffuse large B-cell lymphoma (DLBCL) cells has been shown to induce cross-resistance to this compound, suggesting that Venetoclax-resistant cells may also be less sensitive to this compound. researchgate.net Conversely, it has been proposed that this compound might offer a viable alternative treatment strategy for Bcl2-dependent cancers, even those that have developed resistance to Venetoclax, by converting the anti-apoptotic Bcl2 molecule into a death-inducing protein. larvol.com The precise mechanism of this compound's action, and whether it solely targets Bcl2 or influences other pathways like PI3K/AKT, remains a subject of ongoing investigation and debate. nih.gov

The role of other antiapoptotic Bcl2 family members, such as Bcl-xL and Mcl-1, is also critical in understanding resistance mechanisms. Upregulation of these proteins is often implicated in chemoresistance. nih.gov

Evaluation of Additive Effects with Chemotherapeutic Agents (e.g., Doxorubicin, AraC)

Investigation into the additive effects of this compound with conventional chemotherapeutic agents is crucial for developing comprehensive cancer treatment strategies.

Doxorubicin: Limited but notable research indicates that this compound can enhance apoptosis when combined with doxorubicin in osteosarcoma cells, particularly those expressing high levels of Bcl-xL protein. nih.gov This suggests a potential for this compound to sensitize certain cancer cell types to the cytotoxic effects of doxorubicin. However, detailed research findings and extensive data tables specifically evaluating broader additive or synergistic effects of this compound with doxorubicin across various cancer types are limited in the currently available literature.

AraC (Cytarabine): Specific and detailed research findings on the additive or synergistic effects of this compound in combination with AraC (Cytarabine) are not readily available in the current scientific literature. While AraC is a widely used chemotherapeutic agent, particularly in leukemias, direct studies investigating its combined effects with this compound with comprehensive data are not prominent in the search results.

Structure Activity Relationship Sar Studies and Analog Development

Computational Approaches for BDA-366 and Related Compounds

Computational methods have been instrumental in identifying this compound and exploring its interactions with the BCL-2 BH4 domain, as well as in the discovery of novel compounds with similar or enhanced binding characteristics.

In Silico Docking Screens for BH4 Binding Molecules

This compound was initially identified through an in silico docking screen of approximately 300,000 small molecules from the National Cancer Institute (NCI) library, specifically targeting the BCL-2 BH4 domain chemicalbook.comebi.ac.uk. This approach aimed to discover compounds that could selectively bind to this domain, which is crucial for BCL-2's anti-apoptotic function nih.govmdpi.com. This compound demonstrated potent activity against human lung cancer cells following its identification mdpi.comebi.ac.uk.

Virtual Screening for Potential BH4 Binding Small Molecules

Subsequent virtual screening efforts have expanded upon the initial discovery, aiming to identify additional small molecules that bind to the BCL-2 BH4 domain. One study virtually screened approximately 1,000,000 compounds, identifying 11 putative BH4-binding small molecules with binding affinities ranging from approximately -84 kcal/mol to -64 kcal/mol. This compound, used as a standard or control in some docking runs, exhibited binding affinities around -45.39 kcal/mol to -64.90 kcal/mol in different computational analyses. Notably, some of the newly identified compounds showed higher binding affinities for the BCL-2 BH4 domain compared to this compound.

Table 1: Binding Affinities of this compound and Top Virtual Screening Hits for BCL-2 BH4 Domain

CompoundBinding Affinity (kcal/mol)Source
This compound-45.39 to -64.90
139068-74.67 to -100.78
138967-71.97 to -95.27
38279-67.22
38831-93.20

Analysis of Putative Binding Modes for Identified Compounds

Detailed analysis of the binding modes for this compound and the top virtual screening hits has provided insights into their molecular interactions with the BCL-2 BH4 domain. This compound has been observed to form hydrogen bond interactions with residues such as LYS17, HIS20, and ASP31, and electrostatic interactions with ASP31 (attractive charge) and HIS20 (Pi-cation). Hydrophobic interactions with HIS20 (pi-pi T-shaped) were also noted. Other studies suggested this compound interacts with ASP10, ASN11, ARG12, and GLU13 to regulate BCL-2.

For the top-ranked compounds from virtual screening, specific interactions have been proposed:

Compound 139068 interacted with BH4 residues such as GLU13, MET16, LYS17, ASP31, and GLU42. Non-BH4 interactions included residues 32, 36, 41, and 42.

Compound 138967 showed interactions with BH4 residues ASP10, ARG12, GLU13, HIS20, and MET16, along with non-BH4 residues 36 and 42.

Compound 38831 interacted with BH4 residues ASP10, ARG12, GLU13, LYS17, and GLU42.

These interactions, particularly with non-BH4 residues like GLU42, might contribute to the observed higher binding affinities of these compounds.

Table 2: Key Amino Acid Interactions of this compound and Top Virtual Screening Hits

CompoundKey Interacting BH4 ResiduesOther Interacting Residues (Non-BH4)Interaction TypesSource
This compoundLYS17, HIS20, ASP31, ASP10, ASN11, ARG12, GLU13PRO127H-bond, Electrostatic, Hydrophobic
139068GLU13, MET16, LYS17, ASP31, GLU42, AA: 12, 13, 16, 17, 31AA: 32, 36, 41, 42, 35, 34, 39Not specified for all, implied from docking
138967ASP10, ARG12, GLU13, HIS20, MET16, GLU42, AA: 10, 12, 13, 16, 20AA: 36, 42Not specified for all, implied from docking
38831ASP10, ARG12, GLU13, LYS17, GLU42Not specifiedNot specified for all, implied from docking

Design and Synthesis of this compound Analogs

The unique mechanism of action of this compound, involving the BH4 domain of BCL-2, has spurred interest in developing analogs to further explore and optimize its therapeutic potential.

Development of Compounds Based on this compound Lead Structure (e.g., CYD0281)

The lead structure of this compound has served as a foundation for the design and synthesis of new compounds. An example of such a compound is CYD0281, which was specifically designed and synthesized based on the this compound lead structure. The development of these analogs aims to enhance desirable properties such as binding affinity, specificity, and ultimately, efficacy, while potentially improving pharmacokinetic profiles. CYD-2-88 is also mentioned as another this compound analog.

Evaluation of Conformational Change Induction and BCL-2 Expression Modulation by Analogs

A key aspect of this compound's mechanism is its ability to induce a conformational change in BCL-2, which abrogates its anti-apoptotic function by exposing the BH3 domain and converting BCL-2 into a pro-apoptotic protein nih.govnih.govmdpi.comchemicalbook.comnih.govselleckchem.comebi.ac.ukuth.grresearchgate.net. This conformational shift leads to BAX activation and cytochrome c release, ultimately inducing apoptosis nih.govmdpi.comnih.gov.

Analogs like CYD0281 have been evaluated for their capacity to induce similar conformational changes in BCL-2. Studies on CYD0281 confirmed its ability to induce conformational changes in BCL-2 through the exposure of the BH3 domain, thereby converting BCL-2 from an anti-apoptotic molecule into a cell death inducer. This was assessed using methods such as immunoprecipitation (IP) and immunofluorescence (IF) assays. Such evaluations are critical to confirm that the designed analogs retain or improve upon the functional conversion property of the parent compound, this compound.

Pharmacological Profiling of this compound Derivatives

This compound is recognized as a potent antagonist of the Bcl-2 BH4 domain, exhibiting high affinity and selectivity for Bcl-2. Its primary mechanism involves inducing a conformational change in Bcl-2, thereby abrogating its antiapoptotic function and converting it into a cell death inducer ebi.ac.ukmedchemexpress.comselleckchem.commedchemexpress.comchemicalbook.com. This conformational change exposes the BH3 domain of Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and subsequent cytochrome c release, ultimately inducing apoptosis selleckchem.comchemicalbook.com. Furthermore, this compound has been shown to induce calcium (Ca2+) release by inhibiting the Bcl-2/IP3R interaction selleckchem.comchemicalbook.com.

Key Pharmacological Data for this compound:

Target/EffectValueAssay TypeReference
Bcl-2 BH4 domain binding affinity (Ki)3.3 ± 0.73 nMCell-free assay selleckchem.commedchemexpress.comchemicalbook.com
Inhibition of HUVEC cell viability (IC50)0.45 µMIn vitro cell viability assay (HUVECs) nih.gov
Suppression of lung cancer growth (in vivo)Dose-dependent (10-30 mg/kg/day, i.p.)H460 lung cancer xenografts in mice chemicalbook.com
Induction of apoptosis in MM cell linesRobust, dose-dependentFACS analysis (RPMI8226, U266 cells) selleckchem.combiomolther.org
Specificity against Bcl-2 family membersNo binding to Bcl-XL, Mcl-1, or Bfl-1/A1In vitro binding assays selleckchem.com

Pharmacological Profiling of this compound Derivatives:

Research into this compound derivatives aims to explore compounds with potentially improved pharmacological properties or distinct activities. Two notable analogs, CYD-2-88 and CYD0281, have been investigated.

CYD-2-88: CYD-2-88 is identified as an analog of this compound medchemexpress.commedchemexpress.com. Pharmacological profiling indicates that CYD-2-88 inhibits tumor growth in non-small cell lung cancer (NSCLC) H460 xenograft models in mice medchemexpress.commedchemexpress.com.

Key Pharmacological Data for CYD-2-88:

EffectValueAssay TypeReference
Inhibition of tumor growth (in vivo)Inhibits at 20 mg/kg (intraperitoneal)NSCLC H460 xenografts in mice medchemexpress.commedchemexpress.com

CYD0281: CYD0281 is another close analog of this compound, discovered through computer-assisted structure-based drug design nih.gov. Pharmacological studies have shown that CYD0281 significantly inhibits the viability of human umbilical vein endothelial cells (HUVECs) and promotes apoptosis in a concentration-dependent manner nih.gov. This analog also induces a conformational change in Bcl-2, similar to this compound, leading to the exposure of the BH3 domain and subsequent cell apoptosis nih.gov. Interestingly, CYD0281 demonstrated a significantly enhanced effect on upregulating the conformationally changed Bcl-2 level compared to this compound in HUVECs nih.gov.

Key Pharmacological Data for CYD0281:

Target/EffectValueAssay TypeReference
Inhibition of HUVEC cell viability (IC50)1.3 µMIn vitro cell viability assay (HUVECs) nih.gov
Induction of Bcl-2 conformational changeEnhanced effect compared to this compoundIn vitro cell-free assay (HUVECs) nih.gov
Promotion of HUVEC apoptosisConcentration-dependentIn vitro apoptosis assay (HUVECs) nih.gov

It is important to note that while the primary mechanism of this compound and its analogs is widely described as targeting the Bcl-2 BH4 domain, some studies have suggested alternative or additional mechanisms. For instance, this compound, being structurally related to anthraquinones, has been reported to inhibit the PI3K/AKT pathway, leading to Bcl-2 dephosphorylation and reduced Mcl-1 protein levels, which could also contribute to its cell death-inducing properties, independently of Bcl-2 protein levels in some cancer models nih.govnih.gov. However, CYD0281 and this compound were found not to regulate Mcl-1 expression in HUVECs, suggesting context-dependent mechanisms nih.gov.

Methodological Frameworks in Bda 366 Research

Cell-Based Assays for Apoptosis and Cell Viability

Flow cytometry is a powerful technique used to quantitatively analyze various cellular properties, including apoptosis and cell viability, at a single-cell level. In BDA-366 research, Annexin V/Propidium Iodide (PI) staining is a widely adopted method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations selleckchem.comnih.gov.

Principle: Annexin V is a protein that binds with high affinity to phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, making it accessible to Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that is impermeable to intact cell membranes but can enter cells with compromised membranes (late apoptotic or necrotic cells) and stain DNA wikipedia.orgtranscriptionfactor.orgnih.gov.

Application in this compound Research: Cells treated with this compound are co-stained with fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC or Annexin V-Alexa Fluor 488) and PI. Subsequent flow cytometric analysis allows for the gating of cell populations based on their staining patterns:

Annexin V-/PI- : Viable cells (intact membrane, no PS exposure).

Annexin V+/PI- : Early apoptotic cells (PS exposure, intact membrane).

Annexin V+/PI+ : Late apoptotic or necrotic cells (PS exposure, compromised membrane).

Annexin V-/PI+ : Necrotic cells (compromised membrane, no significant PS exposure, or secondary necrosis).

Detailed Research Findings (Example Data): Studies using Annexin V/PI staining have shown that this compound induces robust apoptosis in various cancer cell lines, such as multiple myeloma (MM) cell lines (e.g., RPMI8226 and U266) and chronic lymphocytic leukemia (CLL) cells selleckchem.comnih.gov. For instance, treatment of RPMI8226 cells with increasing concentrations of this compound for 48 hours can lead to a dose-dependent increase in Annexin V-positive cells selleckchem.com.

Table 1: Example Flow Cytometry Results for this compound Treatment on Cancer Cell Line X

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control92.5 ± 1.23.1 ± 0.54.4 ± 0.8
This compound (0.1 µM)78.3 ± 2.112.8 ± 1.58.9 ± 1.0
This compound (0.25 µM)55.7 ± 3.525.4 ± 2.818.9 ± 2.2
This compound (0.5 µM)32.1 ± 4.035.6 ± 3.232.3 ± 3.8

Standardized protocols are essential for reproducible and comparable results in this compound research.

Common Cell Lines: this compound has been investigated in a variety of cancer cell lines, including human multiple myeloma (MM) cell lines (e.g., RPMI8226, U266), lung cancer cell lines (e.g., H460), chronic lymphocytic leukemia (CLL) cells, and diffuse large B-cell lymphoma (DLBCL) cell lines selleckchem.comnih.govnih.gov. Primary patient cells, such as primary MM cells and normal peripheral blood mononuclear cells (PBMCs), are also used to assess selectivity selleckchem.comnih.gov.

Treatment Conditions:

Concentration Ranges: this compound is typically tested across a range of concentrations, often in the nanomolar to low micromolar range (e.g., 0.1 µM, 0.25 µM, 0.5 µM) selleckchem.com. The specific concentrations are determined based on preliminary dose-response experiments to identify effective concentrations, including IC50 or LD50 values nih.gov.

Exposure Times: Cells are incubated with this compound for defined periods, commonly ranging from 24 to 48 hours, depending on the cellular process being investigated and the kinetics of this compound's action selleckchem.comnih.govnih.gov. Shorter incubation times (e.g., 8-12 hours) may be used for early mechanistic studies, such as protein phosphorylation changes nih.gov.

Controls:

Vehicle Control: Cells are treated with the solvent used to dissolve this compound (e.g., DMSO) at an equivalent concentration to the highest this compound treatment, ensuring that observed effects are due to the compound and not the solvent selleckchem.com.

Positive Control for Apoptosis: A known apoptosis-inducing agent (e.g., staurosporine, a BH3 mimetic like venetoclax) is often included to confirm the responsiveness of the cell line to apoptotic stimuli and validate the assay nih.gov.

Detailed Research Findings (Example Protocol Summary): A typical protocol involves seeding cells at a defined density in appropriate growth media. After allowing cells to adhere overnight, they are treated with varying concentrations of this compound or vehicle control. After the specified incubation period, cells are harvested for downstream analysis, such as flow cytometry or protein extraction selleckchem.comnih.gov. For example, human MM cell lines RPMI8226 and U266 were treated with this compound at concentrations of 0, 0.1, 0.25, and 0.5 µM for 48 hours before being harvested for Annexin V/PI staining and FACS analysis selleckchem.com.

Biochemical and Molecular Biology Techniques

These techniques are essential for dissecting the molecular mechanisms by which this compound exerts its effects, including its impact on protein expression, post-translational modifications, and protein-protein interactions.

Western blotting is a widely used technique to detect and quantify specific proteins in cell lysates, providing insights into protein expression levels and their phosphorylation status.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, then transferred to a membrane. Specific proteins are detected using primary antibodies that bind to the target protein, followed by labeled secondary antibodies that bind to the primary antibody. Detection is typically achieved through chemiluminescence or fluorescence cvmh.frazurebiosystems.com.

Application in this compound Research: Western blotting is crucial for:

Protein Expression Analysis: Monitoring changes in the levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins like Bcl-2, Bax, Mcl-1, Bcl-xL), cell survival, and signaling pathways nih.govnih.gov.

Phosphorylation Analysis: Detecting changes in the phosphorylation status of proteins, which often indicates activation or inactivation of signaling pathways. For example, this compound has been shown to reduce Bcl-2 phosphorylation at Ser70 and to decrease Mcl-1 protein levels nih.govnih.govoncotarget.com166.62.7.

Caspase Activation and PARP Cleavage: Detecting the cleavage of pro-caspases (e.g., caspase-3, -8, -9) into their active fragments and the cleavage of their substrate, PARP, which are hallmarks of apoptosis nih.gov.

Detailed Research Findings (Example Data): Studies have demonstrated that this compound treatment can lead to a decrease in total Mcl-1 protein levels and a reduction in the phosphorylation of Bcl-2 at Ser70 in various cancer cell lines nih.govnih.gov. Furthermore, the activation of Bax, a pro-apoptotic protein, can be observed by Western blot using antibodies specific for its active conformation nih.gov.

Table 2: Example Western Blot Densitometry Analysis of Protein Expression Changes after this compound Treatment

Protein (Normalized to Loading Control)Vehicle Control (Relative Densitometry)This compound (0.25 µM) (Relative Densitometry)This compound (0.5 µM) (Relative Densitometry)
Total Bcl-21.00 ± 0.050.98 ± 0.040.95 ± 0.06
Phospho-Bcl-2 (Ser70)1.00 ± 0.080.65 ± 0.070.32 ± 0.05
Total Mcl-11.00 ± 0.060.70 ± 0.050.45 ± 0.04
Cleaved PARP (89 kDa)0.000.40 ± 0.030.85 ± 0.06

Co-immunoprecipitation (Co-IP) is a biochemical technique used to identify and confirm protein-protein interactions within a cell lysate thermofisher.com.

Principle: An antibody specific to a target protein is used to "pull down" that protein from a cell lysate. If other proteins are non-covalently bound to the target protein, they will also be pulled down as part of the immune complex. The co-precipitated proteins are then detected by Western blotting thermofisher.com.

Application in this compound Research: Co-IP studies are critical for investigating how this compound modulates interactions between Bcl-2 family proteins and other cellular components. For instance, this compound has been shown to induce a conformational change in Bcl-2 that promotes the exposure of its BH3 domain, which can alter its interactions with other proteins like Bax or Bim nih.govnih.govoncotarget.comresearcher.life. It has also been reported to disrupt the interaction between Bcl-2 and IP3R (Inositol 1,4,5-trisphosphate receptor), leading to increased calcium release selleckchem.comoncotarget.comoup.com.

Detailed Research Findings (Example Data): Research has utilized co-IP to demonstrate that this compound can enhance the interaction between Bcl-2 and Bax, while potentially decreasing Bcl-2/Bim binding nih.gov. This suggests that this compound's action might lead to a shift in the binding partners of Bcl-2, favoring pro-apoptotic interactions. For example, co-immunoprecipitation experiments with anti-Bax (6A7) antibodies following this compound treatment can reveal an increased association of Bax with Bcl-2 or other interacting partners nih.govnih.gov.

Immunofluorescence (IF) is a microscopy-based technique that uses antibodies to visualize the localization of specific proteins or other antigens within cells or tissues.

Principle: Cells are fixed and permeabilized, then incubated with primary antibodies specific to the target protein. These primary antibodies are then detected by fluorochrome-conjugated secondary antibodies, allowing visualization under a fluorescence microscope glpbio.com.

Application in this compound Research: IF assays are valuable for:

Subcellular Localization: Observing changes in the localization of proteins upon this compound treatment. For example, the translocation of Bax from the cytosol to the mitochondria is a key event in apoptosis and can be visualized by IF researchgate.net.

Morphological Changes: Visualizing apoptotic morphological changes, such as nuclear condensation (often stained with Hoechst 33342) or cell shrinkage researchgate.net.

Conformational Changes: Using antibodies that specifically recognize active or conformationally altered forms of proteins (e.g., anti-Bax 6A7 antibody for activated Bax) to visualize these changes within individual cells nih.govresearchgate.net.

Detailed Research Findings (Example Observations): Immunofluorescence images have shown that this compound treatment can lead to the activation of Bax, indicated by its punctate mitochondrial localization or staining with conformation-specific antibodies (e.g., anti-Bax 6A7 antibody) in cancer cells nih.govresearchgate.net. Nuclear staining with Hoechst 33342 often reveals condensed or fragmented nuclei in this compound-treated cells, indicative of apoptosis researchgate.net.

Future Research Directions and Translational Perspectives for Bda 366

Further Elucidation of Multifaceted Mechanisms of Action

Understanding the precise molecular pathways and resolving discrepancies in the proposed mechanisms of BDA-366 are crucial for its continued development. This involves a deeper dive into its interactions beyond the initial Bcl-2 BH4 domain antagonism.

Investigation of Additional Molecular Pathways

Initially, this compound was reported to bind with high affinity and selectivity to the BH4 domain of Bcl-2, inducing a conformational change that abrogates its anti-apoptotic function and converts it into a cell death inducer by exposing its BH3 domain, which subsequently activates Bax ebi.ac.ukchemicalbook.comnih.govselleckchem.comuth.gr. This binding was also observed to disrupt the interaction between Bcl-2 and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), leading to increased intracellular Ca2+ release and apoptosis.

However, more recent studies have challenged the notion that this compound's primary mechanism is solely dependent on Bcl-2 antagonism. Investigations in chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) cell models indicated that this compound-induced cell death did not consistently correlate with Bcl-2 protein levels and could occur even in the absence of Bcl-2 uth.gr. These studies revealed that this compound inhibits the activity of the PI3K/AKT pathway, leads to Bcl-2 dephosphorylation, and reduces Mcl-1 protein levels. Furthermore, the capacity of this compound to inhibit Bcl-2 Ser70 phosphorylation has been suggested as a potential explanation for some observed discrepancies in its mechanism of action ebi.ac.uk.

Future research should focus on:

Comprehensive pathway mapping: Detailed investigations are required to fully delineate the extent of this compound's influence on the PI3K/AKT pathway and other signaling cascades. Understanding how this compound directly impacts these pathways will inform potential resistance mechanisms and guide future therapeutic strategies.

Calcium dynamics: The impact of this compound on Ca2+ dynamics and the specific interactions of Bcl-2 with IP3 receptors, along with the significance of Ca2+ signaling in this compound-induced cell death, warrant further in-depth investigation.

Comparison with other BH4 antagonists: Further work is required to definitively validate whether BIRD-2 (Bcl-2/IP3 receptor Disruptor-2) and this compound share common mechanisms of action, given their proposed BH4-targeting roles uth.gr.

Understanding the Discrepancies in Proposed Mechanisms

The primary discrepancy lies between the initial hypothesis that this compound directly converts Bcl-2 into a pro-apoptotic protein by targeting its BH4 domain ebi.ac.ukchemicalbook.comnih.govselleckchem.comuth.gr and later findings suggesting Bcl-2-independent mechanisms, including the inhibition of the PI3K/AKT pathway and the downregulation of Mcl-1 uth.gr. This divergence in understanding necessitates rigorous comparative studies.

One proposed explanation for these discrepancies is the capacity of this compound to inhibit Bcl-2 Ser70 phosphorylation, which could indirectly affect Bcl-2 conformation or function ebi.ac.uk. Future research should aim to:

Context-dependent mechanisms: Investigate whether this compound exhibits different primary mechanisms of action depending on the cancer cell type, its genetic background, or specific oncogenic dependencies.

Exploration of Novel Combinatorial Therapeutic Strategies

The multifaceted nature of this compound's action suggests its potential for synergistic effects when combined with other targeted agents, particularly those addressing complementary or compensatory survival pathways in cancer.

Synergy with Emerging Targeted Agents

This compound has shown significant synergistic activity with the mTOR inhibitor RAD001 (everolimus) in suppressing lung cancer growth both in vitro and in vivo ebi.ac.ukchemicalbook.comselleckchem.com. This combination demonstrated superior therapeutic benefits compared to either agent alone chemicalbook.com.

Table 1: Synergistic Effects of this compound with RAD001 in Lung Cancer

Agent(s)Effect on Lung Cancer Cell Growth (In vitro)Effect on Lung Cancer Xenograft Growth (In vivo)Reference
This compound alonePartial inhibitionSuppression chemicalbook.com
RAD001 alonePartial inhibitionLimited efficacy chemicalbook.com
This compound + RAD001Significantly more growth inhibitionStrong synergy, potent suppression chemicalbook.com

Furthermore, this compound holds promise in overcoming resistance to existing Bcl-2 inhibitors like Venetoclax (B612062). Venetoclax, a BH3 mimetic, targets the hydrophobic cleft of Bcl-2. In contrast, this compound was initially proposed to target the BH4 domain and convert Bcl-2 into a pro-apoptotic protein. Studies have shown that this compound efficiently induces apoptosis in CLL cells (including Venetoclax-resistant lines) and mantle cell lymphoma (MCL) cell lines, suggesting its potential as a treatment option for Venetoclax-resistant cancers.

Table 2: this compound Activity in Venetoclax-Resistant Cells

Cell TypeVenetoclax SensitivityThis compound Sensitivity (Parental)This compound Sensitivity (Venetoclax-Resistant)Reference
CLL cellsResistantHigh effectivityHigh effectivity
MCL cell linesSubset sensitiveSensitiveEfficient cell killing

Given that this compound has an anthraquinone (B42736) core, and anthraquinones are known PI3K/AKT pathway inhibitors that can downregulate Mcl-1, there is a rationale for exploring its synergy with other Mcl-1 targeting agents or PI3K/AKT pathway inhibitors. Future research should investigate:

Broadening combinatorial partners: Systematically evaluate this compound in combination with other classes of targeted agents, including other BH3 mimetics, PI3K/AKT inhibitors, and Mcl-1 inhibitors, to identify optimal synergistic pairs across various cancer types.

Integration with standard therapies: Assess the potential of this compound to enhance the efficacy of conventional anticancer treatments such as chemotherapy, antibody therapy, and phototherapy.

Potential for Anti-Angiogenic Applications

Bcl-2 is implicated as an inducer of angiogenesis, promoting tumor vascular network formation and supplying nutrients and oxygen for tumor progression. This suggests that targeting Bcl-2 could have anti-angiogenic effects.

Preclinical studies have shown that this compound and its analog CYD0281 (designed based on this compound's lead structure) significantly inhibit the angiogenesis of microvascular endothelial cells in vitro, as demonstrated by reduced cell migration and capillary-like microtubule network formation in human umbilical vein endothelial cells (HUVECs) and suppressed microvessel formation in rat aortic rings. Furthermore, inhibiting Bcl-2 via its BH4 domain using CYD0281 has been shown to decrease angiogenesis and breast cancer tumor volume.

Table 3: Anti-Angiogenic Effects of this compound and CYD0281

CompoundEffect on HUVEC MigrationEffect on Capillary-like Microtubule Networks (HUVECs)Effect on Microvessel Formation (Rat Aorta Rings)Reference
This compoundMarkedly inhibitedMarkedly inhibitedSignificantly suppressed
CYD0281Markedly inhibitedMarkedly inhibitedSignificantly suppressed

Identification and Validation of Predictive Biomarkers

The variability observed in patient responses to this compound, such as in CLL where only a subset of patients showed sensitivity, underscores the critical need for identifying and validating predictive biomarkers. These biomarkers would help select patients most likely to benefit from this compound monotherapy or combination regimens, thereby improving therapeutic outcomes and guiding personalized medicine approaches.

Current research findings hint at potential biomarker candidates:

Bcl-2 expression levels: While initial studies suggested this compound's apoptotic response might be dependent on Bcl-2 expression in lung cancer cell lines chemicalbook.com, later studies in CLL and DLBCL found no direct correlation. Further investigation is needed to clarify if Bcl-2 expression serves as a predictive biomarker in specific cancer contexts or if other factors override this correlation.

Mcl-1 levels and Bcl-2 phosphorylation status: Given that Mcl-1 overexpression and Bcl-2 Ser70 phosphorylation can reduce the efficacy of other Bcl-2 targeting agents like Venetoclax, and this compound affects these pathways, the status of Mcl-1 and Bcl-2 phosphorylation could serve as predictive markers for this compound sensitivity, especially in combination therapies.

PI3K/AKT pathway activation: Since this compound inhibits the PI3K/AKT pathway, the activation status of this pathway or the expression levels of its key components could potentially predict response to this compound.

Future research in this area should prioritize:

Systematic biomarker discovery: Conduct comprehensive omics-based studies (genomics, transcriptomics, proteomics) in diverse cancer models and patient cohorts treated with this compound to identify molecular signatures associated with response or resistance.

Functional validation: Functionally validate candidate biomarkers in preclinical models to confirm their causal role in mediating this compound sensitivity or resistance.

Clinical validation: Implement rigorous clinical validation studies to confirm the utility of identified biomarkers in predicting patient response in a clinical setting. This involves establishing analytical and clinical validity, ensuring the biomarker test measures what it intends to measure accurately and reliably, and that it can predict the relevant clinical outcome. The goal is to develop biomarkers that can be readily used in daily clinical practice to improve oncological outcomes.

By addressing these future research directions, the scientific community can gain a more comprehensive understanding of this compound's therapeutic potential, pave the way for its optimized use in combination therapies, and ultimately facilitate its successful translation into clinical practice.

Q & A

Q. What is the primary mechanism of action of BDA-366 in inducing apoptosis?

this compound selectively binds the BH4 domain of BCL2 with high affinity (Ki = 3.3 nM), inducing a conformational change that exposes the BH3 domain. This converts BCL2 from an anti-apoptotic protein into a pro-apoptotic molecule, triggering Bax activation, cytochrome c release, and caspase-dependent apoptosis . The specificity of this interaction is evidenced by its lack of binding to other BCL2 family members (e.g., Bcl-XL, Mcl-1) .

Q. What in vitro assays are used to validate this compound’s efficacy and mechanism?

  • Cell viability assays : Dose-response curves (0.1–0.5 μM this compound) quantify reduced cell viability in myeloma (RPMI8226, U266) and lung cancer cell lines .
  • Flow cytometry : Annexin V/PI staining confirms apoptosis induction (e.g., 84.2% apoptosis in RPMI8226 cells at 0.5 μM) .
  • Western blot : Detects reduced BCL2 phosphorylation at Ser70 and conformational changes using BH3-specific antibodies .

Q. What in vivo models demonstrate this compound’s anti-tumor activity?

In NOD-scid/IL2Rγnull mice bearing human multiple myeloma (MM) xenografts, this compound (10 mg/kg, administered every 2 days) suppresses tumor growth by >50% without significant toxicity to hematopoietic cells or body weight . Similar efficacy is observed in lung cancer xenografts, with dose-dependent apoptosis and minimal platelet reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s proposed BCL2-dependent mechanism?

Some studies suggest this compound acts independently of BCL2 in certain contexts (e.g., venetoclax-resistant leukemia models) . To validate target engagement:

  • Use BCL2 knockout/isogenic cell lines to assess apoptosis dependency.
  • Employ fluorescence polarization assays to confirm displacement of BH4-bound peptides .
  • Perform structural analyses (e.g., NMR) to visualize conformational changes .

Q. What methodologies are critical for assessing this compound’s target engagement and specificity?

  • Competitive binding assays : Measure Ki values using recombinant BCL2-BH4 domains .
  • BH3 exposure assays : Flow cytometry with conformation-specific antibodies (e.g., anti-BH3 domain) .
  • Calcium signaling analysis : Monitor intracellular Ca²⁺ release via Fura-2 fluorescence, as this compound disrupts BCL2/IP3R interactions .

Q. How does this compound synergize with other therapeutic agents?

this compound enhances the efficacy of mTOR inhibitors (e.g., RAD001) in NSCLC by counteracting mTOR-driven BCL2 upregulation . Synergy studies should:

  • Use combinatorial dose matrices (e.g., Chou-Talalay method).
  • Validate apoptosis via caspase-3 cleavage assays and mitochondrial membrane potential measurements .

Q. What strategies address potential resistance to this compound?

Resistance may arise from compensatory upregulation of Mcl-1 or Bcl-XL . Solutions include:

  • Combination therapy : Pair this compound with BH3 mimetics (e.g., ABT-199) targeting alternate anti-apoptotic proteins .
  • Biomarker-driven dosing : Monitor BCL2 phosphorylation (pSer70) and BH3 exposure in patient-derived cells .

Q. How can researchers optimize this compound dosing in dynamic tumor microenvironments?

  • Pharmacokinetic profiling : Measure plasma/tumor drug levels via LC-MS/MS to correlate exposure with apoptosis .
  • Dynamic BH3 profiling : Use primary tumor cells to assess real-time BCL2 conformational changes under varying doses .

Q. What methods identify off-target effects of this compound?

  • Proteomic screens : SILAC or phosphoproteomics to detect PI3K/AKT pathway modulation (a proposed alternative mechanism) .
  • Selectivity panels : Test binding against >100 kinases and GPCRs to rule out non-BCL2 interactions .

Q. What translational challenges exist for this compound in clinical research?

  • Heterogeneous BCL2 expression : Stratify patients using immunohistochemistry (IHC) for BCL2 levels .
  • Toxicity monitoring : Track hematopoietic parameters (CBC counts) and renal/hepatic function in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.